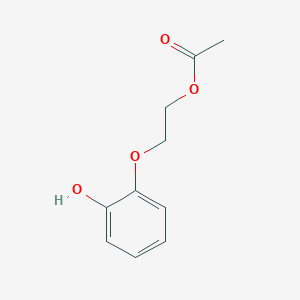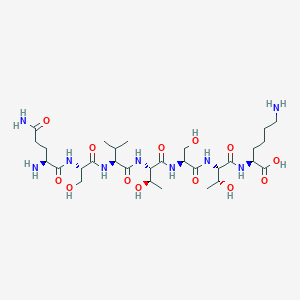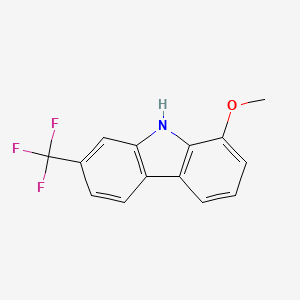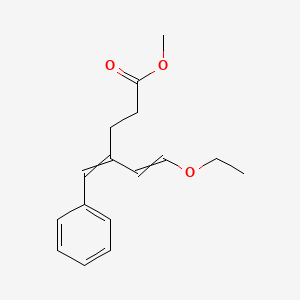
2-(2-Hydroxyphenoxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenoxy)ethyl acetate: is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and is characterized by the presence of an acetate group attached to an ethyl chain, which is further connected to a hydroxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing 2-(2-Hydroxyphenoxy)ethyl acetate involves the esterification of 2-(2-Hydroxyphenoxy)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification Reaction: Another method involves the transesterification of 2-(2-Hydroxyphenoxy)ethanol with ethyl acetate in the presence of a base catalyst such as sodium ethoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The esterification reaction is typically carried out in the presence of a strong acid catalyst, and the product is purified using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(2-Hydroxyphenoxy)ethyl acetate can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 2-(2-Hydroxyphenoxy)ethanol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxy group in this compound can be substituted with other functional groups such as halogens or alkyl groups using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: 2-(2-Hydroxyphenoxy)ethanol.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(2-Hydroxyphenoxy)ethyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a building block in polymer chemistry for the production of specialty polymers with unique properties.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions. It is also used in the development of enzyme inhibitors and as a probe to study metabolic pathways involving phenolic compounds.
Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients. It is also being investigated for its potential anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and sealants. It is also used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenoxy)ethyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for esterases, leading to the release of 2-(2-Hydroxyphenoxy)ethanol and acetic acid. The hydroxyphenoxy group can undergo further metabolic transformations, including oxidation and conjugation reactions, which can modulate its biological activity.
Comparaison Avec Des Composés Similaires
2-(2-Hydroxyethoxy)ethyl acetate: Similar in structure but with an ethoxy group instead of a phenoxy group.
Ethyl (2-hydroxyphenoxy)acetate: Similar but with an ethyl group instead of an ethyl acetate group.
Uniqueness: 2-(2-Hydroxyphenoxy)ethyl acetate is unique due to the presence of both a hydroxyphenoxy group and an acetate group, which impart specific chemical and physical properties. This combination allows for versatile applications in various fields, including its use as an intermediate in organic synthesis and as a functional additive in industrial formulations.
Propriétés
Numéro CAS |
880487-49-0 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-(2-hydroxyphenoxy)ethyl acetate |
InChI |
InChI=1S/C10H12O4/c1-8(11)13-6-7-14-10-5-3-2-4-9(10)12/h2-5,12H,6-7H2,1H3 |
Clé InChI |
IEEMQUDHZKXEPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
